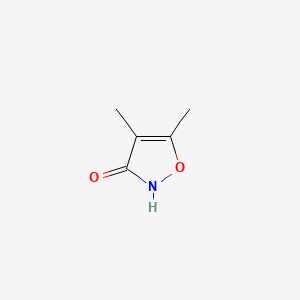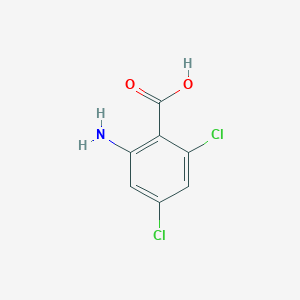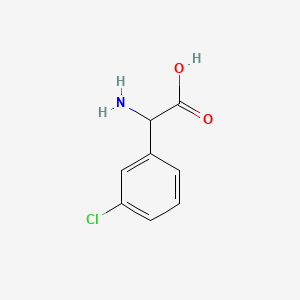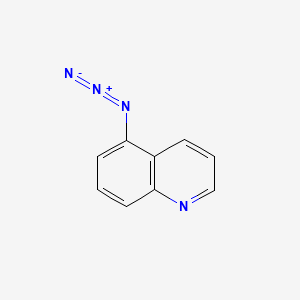
5-Azidoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 5-Azidoquinoline and its derivatives often involves complex reactions that result in the formation of azido groups attached to the quinoline nucleus. For example, the synthesis of isoquinoline derivatives through Ag-catalyzed cyclization of 2-alkynyl benzyl azides provides a novel and efficient method, demonstrating the versatility of azido compounds in synthesizing substituted isoquinoline structures (Yan-Ning Niu et al., 2009). Similarly, a tandem approach involving 2-azido-3-arylacrylates with alpha-diazocarbonyl compounds has been utilized to furnish isoquinolines, showcasing the diverse synthetic pathways available for azidoquinolines (Yun-Yun Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be comprehensively understood through spectroscopic and crystallographic methods. Studies have shown that the molecular geometry, electronic properties, and intermolecular interactions significantly influence the physical and chemical properties of these compounds. For instance, the study of 5-azidomethyl-8-hydroxyquinoline structure using X-ray diffraction and computational methods has revealed insights into the compound's crystalline structure and electronic characteristics, offering a deeper understanding of its behavior and reactivity (H. Bougharraf et al., 2017).
Chemical Reactions and Properties
This compound compounds participate in a variety of chemical reactions, demonstrating diverse chemical properties. For example, the photochemistry of 4-azidoquinoline 1-oxide has been explored, providing insights into the photolysis mechanisms and the formation of primary photoproducts, which is critical for understanding the photochemical behavior of azidoquinoline compounds (L. Sallans & J. S. Poole, 2011).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and stability, are essential for its application in various fields. These properties are influenced by the molecular structure and substituents on the quinoline nucleus. While specific studies on the physical properties of this compound itself are limited, research on similar compounds provides a foundation for understanding the behavior of azidoquinoline derivatives under different conditions.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, photostability, and electrochemical behavior, are crucial for its potential applications. The azido group in particular imparts unique reactivity that can be harnessed for synthetic applications. For example, the study on the synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes has revealed the impact of substituents on the absorption spectra and redox behavior, indicating the tunability of chemical properties through structural modification (Marcin Szala et al., 2017).
Scientific Research Applications
Labeling Acetylcholine Receptor Subunits
- Selective Labeling of Acetylcholine Receptor: A study by Oswald and Changeux (1981) utilized a radioactive photoaffinity derivative of the local anesthetic trimethisoquin, specifically 5-azido[3H]trimethisoquin, to label the acetylcholine receptor from Torpedo marmorata electric organ. This labeling selectively targeted the delta subunit of the receptor, demonstrating the affinity of 5-azidoquinoline derivatives for specific receptor subunits (Oswald & Changeux, 1981).
Photochemistry of Azidoquinoline Derivatives
- Photochemistry of 4-Azidoquinoline 1-Oxide: Sallans and Poole (2011) investigated the primary product of the photolysis of 4-azidoquinoline 1-oxide. They confirmed that the primary product formed at 355 nm is consistent with the photochemistry of the pyridine analogue, providing insights into the photochemical behavior of azidoquinoline derivatives (Sallans & Poole, 2011).
Anti-Corrosion Properties
- Anti-Corrosion Performance in Acidic Medium: Douche et al. (2020) explored the anti-corrosion potential of 8-hydroxyquinoline derivatives, including this compound derivatives, for mild steel in hydrochloric acid. Their studies revealed significant inhibition effects, indicating the usefulness of these compounds in anti-corrosion applications (Douche et al., 2020).
Molecular Docking and Potentiometric Studies
- Molecular Docking of Azo Quinoline Compounds: Shoair et al. (2016) conducted molecular docking to predict the binding of azo compounds, including azoquinolines, with breast cancer receptors. This study highlights the potential of this compound derivatives in cancer research and their interactions with biological receptors (Shoair et al., 2016).
Inhibitors of Human Blood Platelet Aggregation
- Synthesis and Testing of Azidoquinoline Derivatives: Malle et al. (1990) synthesized and tested various azidoquinoline derivatives for their ability to inhibit human platelet aggregation. The study underscores the potential medical applications of these derivatives in controlling blood clotting processes (Malle et al., 1990).
DNA Methyltransferase Inhibitor Research
- DNA Methyltransferase Inhibition and Cancer Prevention: Tang et al. (2009) examined the effects of a DNA methyltransferase inhibitor in conjunction with 5-Aza-2′-deoxycytidine, highlighting the utility of azidoquinoline derivatives in oral cavity carcinogenesis research (Tang et al., 2009).
Topoisomerase Inhibition and Antiproliferative Properties
- Antiproliferative Activity of Azidoquinoline Derivatives: El-Sheref et al. (2022) synthesized a novel series of amidines from azidoquinolinones, showing potent antiproliferative activity against cancer cell lines. This study indicates the potential of azidoquinolines in cancer therapy (El-Sheref et al., 2022).
Mechanism of Action
- 5-Azidoquinoline is a chemical compound with the molecular formula C₉H₆N₄ and the CAS number 20377-01-9 .
- Its primary targets include both RNA and DNA. Here’s how it interacts with them:
Target of Action
Safety and Hazards
The safety data sheet for a similar compound, 8-Aminoquinoline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation, skin irritation, may cause respiratory irritation, is suspected of causing genetic defects, and is harmful if swallowed, in contact with skin or if inhaled .
Future Directions
5-Azidoquinoline is a promising molecule in scientific research due to its diverse physical and chemical properties, biological activities, and its potential applications in various fields. Future research could focus on exploring its potential applications in various fields, understanding its mechanism of action, and developing safer and more efficient synthesis methods .
properties
IUPAC Name |
5-azidoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDBUWKWILPLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174303 | |
| Record name | Quinoline, 5-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20377-01-9 | |
| Record name | Quinoline, 5-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 5-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reported synthesis of the pyrido[2,3,4-kl]acridine ring system using 5-azidoquinoline derivatives?
A1: The research by Kelly et al. [] presents a novel and concise synthetic route to the pyrido[2,3,4-kl]acridine ring system, a key structural motif found in various pyridoacridine alkaloids with marine origins. This method utilizes readily available quinoline precursors and involves two crucial steps:
Q2: Why is the synthesis of azidoquinoline derivatives, particularly this compound, important in this context?
A2: Azidoquinolines, specifically this compound, serve as crucial precursors in the synthesis of the pyrido[2,3,4-kl]acridine ring system []. While the provided abstracts don't detail the exact procedure for synthesizing this compound, they highlight the importance of azidoquinoline chemistry. Further investigation into publications by Zoltewicz et al. [] could reveal specific synthetic routes and modifications for obtaining this compound and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



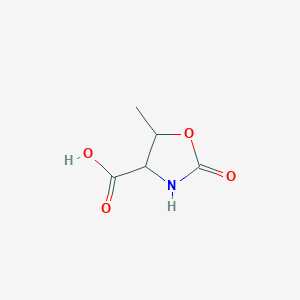
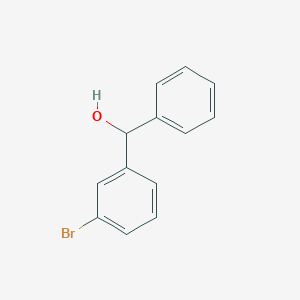
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)
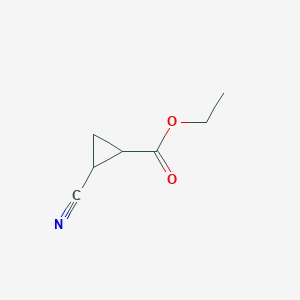
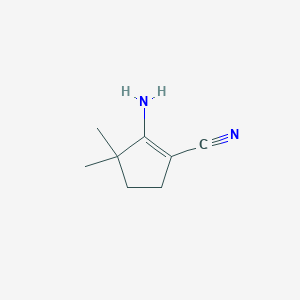
![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)
